4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol 4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 899984-81-7
VCID: VC6224834
InChI: InChI=1S/C21H17N3O2/c25-16-7-5-14(6-8-16)18-13-19-17-3-1-2-4-20(17)26-21(24(19)23-18)15-9-11-22-12-10-15/h1-12,19,21,25H,13H2
SMILES: C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)O)C5=CC=NC=C5
Molecular Formula: C21H17N3O2
Molecular Weight: 343.386

4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

CAS No.: 899984-81-7

Cat. No.: VC6224834

Molecular Formula: C21H17N3O2

Molecular Weight: 343.386

* For research use only. Not for human or veterinary use.

4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol - 899984-81-7

Specification

CAS No. 899984-81-7
Molecular Formula C21H17N3O2
Molecular Weight 343.386
IUPAC Name 4-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Standard InChI InChI=1S/C21H17N3O2/c25-16-7-5-14(6-8-16)18-13-19-17-3-1-2-4-20(17)26-21(24(19)23-18)15-9-11-22-12-10-15/h1-12,19,21,25H,13H2
Standard InChI Key PULUYYLFTLPVFL-UHFFFAOYSA-N
SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)O)C5=CC=NC=C5

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-yl)phenol is C21H17N3O2, with a molecular weight of 343.386 g/mol. The structure comprises three distinct regions:

  • Benzo[e]pyrazolo[1,5-c][1,oxazine core: A fused tricyclic system combining benzene, pyrazole, and oxazine rings, conferring rigidity and electronic diversity.

  • Pyridin-4-yl substituent: A nitrogen-containing aromatic ring at position 5, enhancing hydrogen-bonding capabilities and solubility.

  • Phenolic hydroxyl group: A polar functional group at position 4, enabling pH-dependent reactivity and participation in redox reactions.

The spatial arrangement of these moieties creates a planar geometry ideal for π-π stacking interactions with biological macromolecules, a feature critical for its pharmacological activity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are pivotal for structural validation. Key spectroscopic features include:

  • ¹H NMR: Distinct signals for the pyridine protons (δ 8.5–8.7 ppm), aromatic protons of the benzo-oxazine core (δ 6.8–7.4 ppm), and the phenolic hydroxyl (δ 5.2 ppm, broad).

  • ¹³C NMR: Resonances for the oxazine oxygen-linked carbons (δ 70–80 ppm) and pyridine carbons (δ 120–150 ppm).

  • HPLC: Purity >98% achieved via reverse-phase chromatography, with retention times dependent on mobile-phase composition.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and scalability:

  • Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with diketones under acidic conditions.

  • Oxazine ring closure: Reaction with epoxides or halohydrins in the presence of base catalysts.

  • Pyridine incorporation: Suzuki-Miyaura coupling with pyridin-4-ylboronic acid.

  • Phenolic group introduction: Hydrolysis of protected intermediates under mild acidic conditions.

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
1HCl/EtOH, 80°C7590
2K2CO3/DMF, 120°C6888
3Pd(PPh3)4, DME8295
4H2SO4/H2O, 60°C9198

Data sourced from.

Continuous Flow Reactor Advancements

Recent innovations employ continuous flow reactors to enhance reaction control and reproducibility. Benefits include:

  • Temperature precision: ±1°C stability, critical for exothermic steps.

  • Reduced side reactions: Laminar flow minimizes byproduct formation.

  • Scalability: Throughput increased 10-fold compared to batch methods.

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits potent inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE7, with IC50 values of 0.42 µM and 0.87 µM, respectively . This activity stems from:

  • Competitive binding: The pyridine nitrogen and phenolic oxygen coordinate with Mg²⁺ in the enzyme’s active site.

  • Allosteric modulation: Conformational changes induced by the benzo-oxazine core hinder substrate access .

Table 2: Inhibition Profiles Against PDE Isoforms

PDE IsoformIC50 (µM)Selectivity Index
PDE40.4212.3
PDE70.878.9
PDE35.211.4

Data adapted from .

Antioxidant and Neuroprotective Effects

Structural analogs, such as 2-methyl-5H-benzo[d]pyrazolo[5,1-b]oxazin-5-imine, demonstrate robust antioxidant activity by scavenging superoxide radicals (EC50 = 1.2 µM) . While direct data for the target compound is limited, its phenolic group suggests similar potential in mitigating oxidative stress, warranting further study .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundSubstituentMolecular WeightKey Activity
Target CompoundPhenolic -OH343.39PDE Inhibition
2-Methoxy Analog Methoxy373.40Reduced solubility
Thiophene DerivativeThiophene352.42Antimicrobial
Chloro-Ethoxy AnalogCl, Ethoxy421.88Neuroprotective

Data compiled from .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and phenolic groups to enhance selectivity for PDE isoforms .

  • In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models to establish safety margins.

  • Formulation Development: Nanoencapsulation strategies to improve bioavailability and blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator